Monohydroxy Netupitant D6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

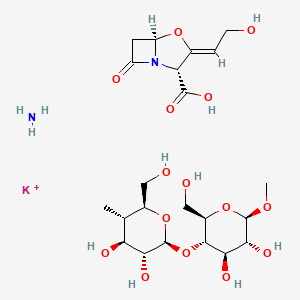

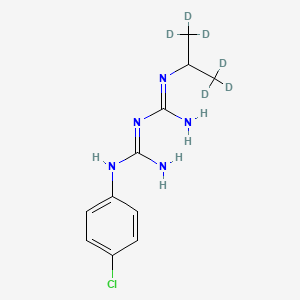

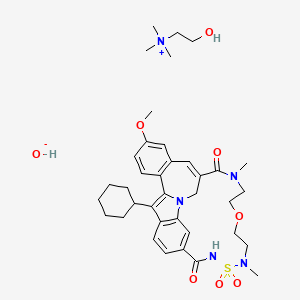

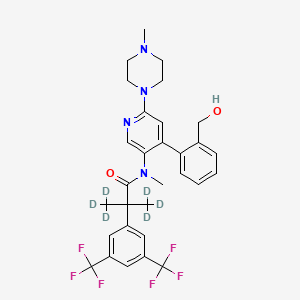

Monohydroxy Netupitant-d6 is labelled Monohydroxy Netupitant (M547510) which is a derivative of Netupitant (N390950). Netupitant (N390950) is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist. Netupitant (N390950) is achiral and orally active.

科学的研究の応用

Pharmacokinetics and Metabolism of Netupitant

Netupitant undergoes extensive metabolism in the human body, forming several metabolites including Monohydroxy Netupitant (M3). The pharmacokinetic profile of Netupitant, including its metabolites, has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Elimination : Netupitant is rapidly absorbed with peak plasma concentration reached between 2 to 5.5 hours post-dose. It is mainly eliminated via the feces, with less than 4% recovered from urine, indicating the hepatic/biliary route as the major pathway for elimination. Approximately half of the administered dose is recovered within 120 hours, with complete elimination predicted by 696 hours post-dose (C. Giuliano et al., 2012).

Metabolism : Netupitant undergoes extensive metabolism forming phase I and II metabolites. The major metabolites identified in plasma are M1 (N-demethylated Netupitant), M2 (Netupitant N-oxide), and M3 (Monohydroxy Netupitant), which account for significant portions of Netupitant's plasma exposure. These metabolites result from various metabolic reactions including N-demethylation, hydroxylation, and glucuronidation (C. Giuliano et al., 2012).

Pharmacokinetic Interaction Studies : Research has also focused on the potential pharmacokinetic interactions between Netupitant and other drugs, given its inhibition of the cytochrome P450 3A4 enzyme. Such studies are crucial for understanding how Netupitant and its metabolites might affect the pharmacokinetics of co-administered drugs, particularly those metabolized by CYP3A4 (C. Lanzarotti & G. Rossi, 2013).

特性

分子式 |

C30H32F6N4O2 |

|---|---|

分子量 |

600.6 g/mol |

IUPAC名 |

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-methyl-2-(trideuteriomethyl)propanamide |

InChI |

InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3/i1D3,2D3 |

InChIキー |

CUGOZHKFGSQBGD-WFGJKAKNSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C)C([2H])([2H])[2H] |

SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C |

正規SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C |

同義語 |

Monohydroxy Netupitant-d6; N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。